7-Bromo-1H-indole-2-carboxylic acid
Overview
Description
7-Bromo-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
7-Bromo-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been reported to inhibit the influenza A virus and the Coxsackie B4 virus . .
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial properties.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to inhibit the strand transfer of HIV-1 integrase, and a bis-bidentate chelation with two Mg 2+ ions was observed for this molecule .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Indole derivatives have been shown to have maximum activity at certain dosages .
Metabolic Pathways
Indole is known to be a product of the degradation of tryptophan in higher plants .
Transport and Distribution
Indole derivatives have been found to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives have been found to bind with high affinity to multiple receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indole-2-carboxylic acid typically involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate. This reaction is carried out under acidic conditions to facilitate the formation of the indole ring . Another method involves the bromination of indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole quinones.
Reduction Products: Dihydroindoles.
Scientific Research Applications
7-Bromo-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1H-Indole-3-carboxylic acid: The carboxylic acid group is at the 3rd position, resulting in different chemical properties and applications.
Uniqueness: 7-Bromo-1H-indole-2-carboxylic acid is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel indole derivatives with diverse applications.
Properties
IUPAC Name |
7-bromo-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMXVLKFBRKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341698 | |
Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-71-1 | |
Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16732-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoindole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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